molecular formula C11H22N2O B3076762 3-(Cyclohexylamino)-N-ethylpropanamide CAS No. 1040691-31-3

3-(Cyclohexylamino)-N-ethylpropanamide

Cat. No.: B3076762
CAS No.: 1040691-31-3
M. Wt: 198.31 g/mol
InChI Key: YQEHWDAEJSWAQF-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)-N-ethylpropanamide is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a cyclohexylamine moiety attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-N-ethylpropanamide typically involves the reaction of cyclohexylamine with an appropriate propanamide derivative. One common method is the alkylation of cyclohexylamine with an ethylpropanamide precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. For instance, the hydrogenation of aniline using cobalt- or nickel-based catalysts can yield cyclohexylamine, which can then be further reacted with ethylpropanamide to produce the target compound .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated compounds and alkylating agents are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Cyclohexylamino)-N-ethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclohexylamino)-N-ethylpropanamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in various fields, from industrial production to scientific research.

Properties

IUPAC Name

3-(cyclohexylamino)-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-12-11(14)8-9-13-10-6-4-3-5-7-10/h10,13H,2-9H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEHWDAEJSWAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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